Technical Documentation Center

3-(Methoxymethyl)azetidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Methoxymethyl)azetidin-3-ol

Core Science & Biosynthesis

Foundational

Strategic Deployment of 3-(Methoxymethyl)azetidin-3-ol in Drug Design: Hydrogen Bonding and Lipophilicity Profiling

Executive Summary In modern medicinal chemistry, optimizing Lipophilic Ligand Efficiency (LLE) is paramount to reducing attrition rates in clinical development. The shift from flat, lipophilic aromatic rings to highly fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing Lipophilic Ligand Efficiency (LLE) is paramount to reducing attrition rates in clinical development. The shift from flat, lipophilic aromatic rings to highly functionalized, sp³-rich aliphatic scaffolds has positioned the azetidine ring as a privileged bioisostere. This technical guide dissects the physicochemical mechanics of a highly specialized building block: 3-(Methoxymethyl)azetidin-3-ol . By analyzing its unique hydrogen bonding vectors and its counterintuitive impact on lipophilicity, we provide a mechanistic framework for its application in structure-based drug design.

Structural Mechanics: The Azetidine Core and the "Non-Lipophilic Scout"

The utility of 3-(Methoxymethyl)azetidin-3-ol stems from the synergistic causality of its three primary structural motifs: the rigid azetidine core, the C3 hydroxyl group, and the methoxymethyl substituent.

The Azetidine Scaffold

Azetidines serve as highly effective bioisosteric replacements for larger saturated heterocycles like piperidines, piperazines, and morpholines[1]. The four-membered ring inherently possesses significant ring strain, which restricts conformational flexibility and provides a rigid, predefined spatial orientation for substituents[2]. This rigidity decreases the entropy of molecular binding, often leading to higher target affinity. Furthermore, replacing a six-membered ring with an azetidine generally lowers the overall molecular weight and lipophilicity while increasing the fraction of sp³ carbons (Fsp³), a key metric for clinical success[1][2].

The Methoxymethyl Group: A Paradox in Lipophilicity

Medicinal chemists frequently rely on methyl groups to fill hydrophobic pockets, a strategy that inadvertently increases the partition coefficient (LogP) and risks ADME liabilities. The methoxymethyl (-CH₂OCH₃) group elegantly circumvents this.

The causality lies in the electronic state of the oxygen atom. On an aromatic ring, a methoxy group has a near-zero impact on lipophilicity (ΔLogD ≈ −0.05 to 0.00)[3]. However, on a non-aromatic, aliphatic system like azetidine, the oxygen atom's lone pairs are not conjugated into a π-system. This lack of conjugation makes the lone pairs highly available to the aqueous environment, significantly increasing the group's hydrogen bond basicity[3]. This enhanced ability to accept hydrogen bonds completely offsets the lipophilic nature of the adjacent methyl carbon. Consequently, the aliphatic methoxymethyl group acts as a "non-lipophilic scout," contributing a Δ(LogD) of −0.80 to −0.40 relative to a standard methyl group[3]. This allows the substituent to probe deep protein pockets for novel interactions without paying a lipophilicity penalty[4].

Physicochemical Profiling and Target Engagement

The spatial arrangement of the hydroxyl (-OH) and methoxymethyl groups on the C3 carbon creates a dense, localized network of hydrogen bond donors (HBD) and acceptors (HBA).

Table 1: Quantitative Physicochemical Profile of 3-(Methoxymethyl)azetidin-3-ol

Physicochemical ParameterValuePharmacological Implication
Molecular Weight 117.15 g/mol Highly fragment-like; minimal bulk addition to lead scaffolds.
Fraction sp³ (Fsp³) 1.0 (100%)Maximum 3D character, improving aqueous solubility.
H-Bond Donors (HBD) 2 (Azetidine NH, OH)Strong potential for interacting with kinase hinge regions.
H-Bond Acceptors (HBA) 3 (N, O, O)The methoxy oxygen acts as an independent acceptor vector.
Estimated LogD (pH 7.4) < 0.0Highly hydrophilic; actively drives down the LogP of lipophilic leads.
Topological PSA (TPSA) ~41.5 ŲOptimal polarity for balancing solubility and membrane permeability.

By appending this fragment to a lipophilic core, drug developers can simultaneously decrease the molecule's LogD while introducing new vectors for target engagement, thereby directly optimizing the Lipophilic Ligand Efficiency (LLE = pIC₅₀ - LogD).

LLE_Pathway A Lipophilic Lead (High LogP) B Azetidine Insertion 3-(Methoxymethyl)azetidin-3-ol A->B C ΔLogD < 0 (Reduced Lipophilicity) B->C D New H-Bond Vectors (OH, OCH3, NH) B->D E Optimized LLE (Better ADME & Potency) C->E D->E

Logical pathway for optimizing Lipophilic Ligand Efficiency (LLE) using azetidine fragments.

Self-Validating Experimental Protocols

To rigorously apply 3-(Methoxymethyl)azetidin-3-ol in a lead optimization campaign, its empirical lipophilicity and exposed polarity must be validated. As a Senior Application Scientist, I mandate that all physicochemical assays operate as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Chromatographic LogD (pH 7.4)

Traditional shake-flask methods are prone to emulsion artifacts, especially for highly polar, low-molecular-weight fragments. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust alternative by correlating column retention time with lipophilicity.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Prepare a calibration mixture of 6 reference standards with known shake-flask LogD values (e.g., Acetaminophen, Hydrocortisone, Toluene, Triphenylamine). Inject the mix onto a C18 column (e.g., Waters XBridge Shield RP18).

  • Strict Acceptance Criteria: Calculate the linear regression of retention time ( tR​ ) versus known LogD. The system is only validated if R2≥0.98 . If this fails, the mobile phase pH or column integrity is compromised, and the run must be aborted.

  • Sample Preparation: Dissolve the azetidine derivative in anhydrous DMSO to a 10 mM stock, then dilute to 100 µM in 50:50 Methanol:Water.

  • Execution: Run a linear gradient from 5% to 95% Acetonitrile (buffered with 10 mM ammonium acetate, pH 7.4) over 5 minutes.

  • Data Synthesis: Interpolate the compound's LogD directly from the validated calibration curve.

Protocol B: Experimental Polar Surface Area (EPSA) via SFC

Topological PSA (TPSA) is a 2D calculation that ignores 3D conformation and intramolecular hydrogen bonding. Because the C3-OH and the methoxy oxygen of 3-(Methoxymethyl)azetidin-3-ol are in close proximity, they may form an intramolecular hydrogen bond, effectively "hiding" polarity and increasing passive permeability. Supercritical Fluid Chromatography (SFC) measures the effective polarity exposed to the solvent.

Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize a Chiralpak IA column, which retains analytes based on hydrogen-bonding interactions rather than lipophilicity.

  • Mobile Phase: Supercritical CO₂ with a methanol modifier gradient (5% to 50%).

  • Calibration: Inject a standard set of structural isomers with known EPSA differences to calibrate retention times against exposed polarity.

  • Execution & Analysis: Measure the retention time of the azetidine fragment. A shorter-than-expected retention time empirically proves the existence of intramolecular H-bonding, overriding theoretical TPSA calculations.

Workflow Step1 Sample Prep (10 mM DMSO) Step2 System Calibration (R² ≥ 0.98 Required) Step1->Step2 Step3 RP-HPLC (pH 7.4) LogD Determination Step2->Step3 Step4 SFC (Chiralpak IA) EPSA Determination Step2->Step4 Step5 Data Synthesis & In Silico Validation Step3->Step5 Step4->Step5

Self-validating experimental workflow for determining LogD and Experimental Polar Surface Area.

Conclusion

3-(Methoxymethyl)azetidin-3-ol is not merely a structural spacer; it is a precision tool for physicochemical optimization. By leveraging the inherently low lipophilicity of the rigid azetidine core[2] and the unique "non-lipophilic scout" properties of the aliphatic methoxymethyl group[3], medicinal chemists can install dense hydrogen-bonding networks into deep protein pockets. When validated through rigorous, self-calibrating chromatographic protocols, this fragment reliably improves Lipophilic Ligand Efficiency, paving the way for safer, more potent drug candidates.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: Benchchem (benchchem.com)
  • Source: ACS Publications (acs.org)
  • Source: ChemRxiv (chemrxiv.org)

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery

An Application Note for the Synthesis of 3-(Methoxymethyl)azetidin-3-ol The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1] Its rigid, three-dimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(Methoxymethyl)azetidin-3-ol

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional nature provides a unique vector for orienting substituents in space, making it an attractive building block for designing potent and selective therapeutic agents. Specifically, 3-substituted azetidin-3-ols are versatile intermediates, offering a hydroxyl group for further functionalization and a stable core structure. This application note provides a detailed, two-step synthetic protocol for the preparation of 3-(methoxymethyl)azetidin-3-ol, a valuable building block for researchers in drug development and organic synthesis.

The synthesis begins with the commercially available N-Boc-azetidin-3-one. The core of this strategy involves a nucleophilic addition of a methoxymethyl organometallic reagent to the ketone, which simultaneously constructs the C-C bond and the tertiary alcohol. The final step involves the deprotection of the nitrogen atom under acidic conditions to yield the target compound. This guide is designed for researchers and scientists, offering not just a protocol but also the underlying chemical rationale for each step, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Scheme

Synthetic_Pathway cluster_reagents1 cluster_reagents2 SM N-Boc-azetidin-3-one INT N-Boc-3-(methoxymethyl)azetidin-3-ol SM->INT Step 1: Nucleophilic Addition FP 3-(Methoxymethyl)azetidin-3-ol INT->FP Step 2: N-Deprotection R1 1. MeOCH₂MgCl, THF 2. aq. NH₄Cl (workup) R2 TFA, DCM

Figure 1: Two-step synthesis of 3-(Methoxymethyl)azetidin-3-ol.

PART 1: Synthesis of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

This initial step involves the nucleophilic addition of a Grignard reagent, (methoxymethyl)magnesium chloride, to the carbonyl group of tert-butyl 3-oxoazetidine-1-carboxylate. This reaction forms the key C-C bond and generates the tertiary alcohol functionality in a single, efficient transformation.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
tert-butyl 3-oxoazetidine-1-carboxylate≥97%Commercial398489-26-8
(Methoxymethyl)magnesium chloride~1M in THFCommercial64724-20-7
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial109-99-9
Saturated aq. Ammonium Chloride (NH₄Cl)ReagentCommercial12125-02-9
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6
Brine (Saturated aq. NaCl)ReagentCommercial7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial7757-82-6
Silica Gel230-400 meshCommercial7631-86-9
Round-bottom flasks, magnetic stir bar, syringes, needles, ice bath, separatory funnel, rotary evaporator, column chromatography setup.---
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (5.00 g, 29.2 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add (methoxymethyl)magnesium chloride (approx. 1 M solution in THF, 35.0 mL, 35.0 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The reaction is exothermic. Slow addition at low temperature is crucial to prevent side reactions and ensure controlled formation of the desired product. Anhydrous conditions are essential as Grignard reagents are highly reactive towards water.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

    • Causality: Quenching with a mild acid source like NH₄Cl protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent, forming insoluble magnesium salts that can be removed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

    • Causality: Washing with water removes residual ammonium salts, and the final brine wash helps to remove bulk water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1 and moving to 1:1) to afford tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate as a clear oil.

PART 2: Synthesis of 3-(Methoxymethyl)azetidin-3-ol

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is achieved under strongly acidic conditions using trifluoroacetic acid (TFA), which efficiently cleaves the carbamate to liberate the free amine.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylateProduct from Part 1-N/A
Dichloromethane (DCM)ACS GradeCommercial75-09-2
Trifluoroacetic Acid (TFA)ReagentCommercial76-05-1
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentCommercial144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial7727-43-7
Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator.---
Step-by-Step Protocol
  • Reaction Setup: Dissolve the purified product from Part 1 (e.g., 4.0 g, 18.4 mmol) in dichloromethane (DCM, 40 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 14.2 mL, 184 mmol, 10 equiv) to the stirred solution.

    • Causality: The Boc group is stable to many reagents but is readily cleaved by strong acids like TFA. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then forms isobutylene gas and t-butanol.[2][3] DCM is a common solvent as it is inert to the acidic conditions.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[4]

  • Concentration: Remove the solvent and excess TFA under reduced pressure. The crude product will be the trifluoroacetate salt.[5]

  • Neutralization: To obtain the free base, dissolve the crude residue in water (20 mL), cool to 0 °C, and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(methoxymethyl)azetidin-3-ol as the final product.

Summary of Results & Analytical Characterization

The following table summarizes the expected outcome for the synthesis. Yields and purity are representative and may vary based on experimental conditions.

StepStarting MaterialProductM.W. ( g/mol )Yield (%)Purity (LC-MS/NMR)
1N-Boc-azetidin-3-oneN-Boc-3-(methoxymethyl)azetidin-3-ol217.2775-85%>95%
2N-Boc-3-(methoxymethyl)azetidin-3-ol3-(Methoxymethyl)azetidin-3-ol117.1590-98%>98%

Analytical Characterization: Final products and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.[6][7]

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and monitor reaction completion.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Azetidine Derivatives: These compounds should be handled with care, as some can be toxic or irritants.[10][11] Avoid inhalation and skin contact.

  • Grignard Reagents: These are moisture-sensitive and can be pyrophoric. Handle under an inert atmosphere and away from water.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, ensuring no contact with skin or inhalation of vapors.

  • Solvents: THF, DCM, and Ethyl Acetate are flammable and/or volatile. Handle away from ignition sources.[9]

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • ResearchGate. Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • ACS Publications. (2004, August 12). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • Analytical Methods. (2012, November 1). Analytical Methods. [Link]

  • ResearchGate. (2011, March 9). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • Google Patents.
  • ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PMC. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • The Journal of Organic Chemistry. (2020, September 15). A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PMC. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • Google Patents.
  • RSC Publishing. Analytical Methods. [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Application

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 3-(Methoxymethyl)azetidin-3-ol

Introduction & Strategic Rationale The integration of high sp³-character (Fsp³) scaffolds is a cornerstone of modern drug discovery, aimed at improving pharmacokinetic properties, solubility, and target specificity. 3-(M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of high sp³-character (Fsp³) scaffolds is a cornerstone of modern drug discovery, aimed at improving pharmacokinetic properties, solubility, and target specificity. 3-(Methoxymethyl)azetidin-3-ol (CAS: 1864058-29-6) is a highly valuable, rigid, bifunctional building block[1]. It features a secondary amine within a strained four-membered ring, alongside a tertiary alcohol and a methoxymethyl ether.

While the azetidine nitrogen is primed for functionalization, the steric bulk of the C3-substituents and the potential for competitive C–O coupling (via the tertiary alcohol) or catalyst poisoning necessitate highly optimized cross-coupling conditions. The Buchwald-Hartwig amination is the premier method for arylating this scaffold, allowing for the direct synthesis of N-aryl azetidines[2]. This application note details the mechanistic rationale and a self-validating protocol for the selective C–N cross-coupling of 3-(Methoxymethyl)azetidin-3-ol with aryl halides.

Mechanistic Insights & Parameter Selection (E-E-A-T)

To achieve high yields and absolute chemoselectivity, the reaction parameters must be precisely tuned to favor C–N bond formation over side reactions[3].

Catalyst & Ligand Causality

The catalytic cycle relies on the rapid oxidative addition of the aryl halide, followed by amine coordination, deprotonation, and reductive elimination[4].

  • Ligand Choice: We strongly recommend BrettPhos or RuPhos . These bulky, electron-rich biaryl monophosphine ligands accelerate reductive elimination, which is the rate-limiting step for sterically hindered secondary amines like substituted azetidines[3]. Furthermore, their precise steric profile physically blocks the tertiary alcohol of 3-(Methoxymethyl)azetidin-3-ol from coordinating to the palladium center, effectively eliminating competitive C–O etherification.

  • Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ are standard[5], using a preformed palladacycle (e.g., BrettPhos Pd G3) ensures rapid generation of the active L-Pd(0) species without requiring the amine to act as a reducing agent. This is critical for electron-poor or highly hindered substrates[3].

Base & Solvent Dynamics
  • Base: Sodium tert-butoxide (NaOtBu) is the optimal strong base for unfunctionalized aryl halides[3]. If the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), Cesium carbonate (Cs₂CO₃) must be used[5], though it requires longer reaction times and higher temperatures (100–110 °C).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene are preferred[3]. Dioxane provides superior solubility for carbonate bases and stabilizes the active Pd(0) intermediates[4].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineCoord Amine Coordination 3-(Methoxymethyl)azetidin-3-ol PdII_1->AmineCoord PdII_2 L-Pd(II)(Ar)(Amine) AmineCoord->PdII_2 Deprot Deprotonation (Base) PdII_2->Deprot PdII_3 L-Pd(II)(Ar)(Amido) Deprot->PdII_3 RedElim Reductive Elimination (C-N Bond Formation) PdII_3->RedElim RedElim->Pd0

Catalytic cycle of the Buchwald-Hartwig amination highlighting hindered azetidine coordination.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 3-(Methoxymethyl)azetidin-3-ol with 4-bromoanisole to form the corresponding N-aryl azetidine.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)*
1Pd₂(dba)₃ (2.5%)BINAP (5%)NaOtBu (1.5)Toluene10035%
2Pd(OAc)₂ (5%)XPhos (10%)Cs₂CO₃ (2.0)1,4-Dioxane10068%
3Pd₂(dba)₃ (2.5%)BrettPhos (5%)NaOtBu (1.5)Toluene9094%
4BrettPhos Pd G3 (5%)None addedCs₂CO₃ (2.0)1,4-Dioxane10091%

*Conversions determined by LC-MS analysis of the crude reaction mixture.

Experimental Protocol: General Procedure

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of each step[6].

Materials & Reagents
  • Amine: 3-(Methoxymethyl)azetidin-3-ol (Free base, 1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv) and BrettPhos (0.05 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.1 M relative to Aryl Bromide)

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Schlenk Technique)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 equiv) and BrettPhos (0.05 equiv)[5].

  • Add the Aryl Bromide (1.0 equiv) and NaOtBu (1.5 equiv). Causality Note: Solid reagents are added first to minimize atmospheric exposure during transfers.

  • Evacuate and backfill the tube with Argon (3 cycles).

Step 2: Reagent Addition & Degassing 4. Dissolve 3-(Methoxymethyl)azetidin-3-ol (1.2 equiv) in anhydrous toluene. 5. Add the amine solution to the Schlenk tube via a gas-tight syringe. 6. Spurge the resulting mixture with Argon for 5 minutes. Causality Note: Oxygen is a potent poison for Pd(0) complexes. Complete degassing is non-negotiable for high yields.

Step 3: Heating & In-Process Control (IPC) 7. Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours. 8. Self-Validation (IPC): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute with 1 mL acetonitrile, and analyze via LC-MS[6]. You should observe the depletion of the aryl bromide and the appearance of the product mass [M+H]⁺. The tertiary alcohol should remain intact (no M-18 dehydration peaks).

Step 4: Workup & Purification 9. Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH₄Cl to neutralize the strong base. 10. Dilute with Ethyl Acetate (10 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black[5]. 11. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the N-arylated 3-(methoxymethyl)azetidin-3-ol.

ExperimentalWorkflow Prep 1. Reagent Prep Dry Toluene & Argon Mix 2. Catalyst Assembly Pd2(dba)3 + BrettPhos Prep->Mix React 3. Cross-Coupling 90°C, 12h Mix->React IPC 4. LC-MS Validation Check Conversion React->IPC Workup 5. Celite Filtration & Extraction IPC->Workup Purify 6. Chromatography DCM/MeOH Gradient Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting & Field-Proven Insights

  • Low Conversion / Catalyst Plating: If a black precipitate (palladium black) forms rapidly upon heating, the active catalyst has decomposed. This is usually due to poor degassing (oxygen contamination) or wet solvent[3]. Ensure toluene is freshly distilled or drawn from a solvent purification system.

  • De-alkylation / Ring Opening: Azetidines can undergo ring-opening under harsh basic conditions at elevated temperatures. If ring-opened side products are observed via LC-MS, lower the temperature to 80 °C and switch from NaOtBu to the milder base Cs₂CO₃[5].

  • Trifluoroacetic Acid Salt Consideration: 3-(Methoxymethyl)azetidin-3-ol is frequently supplied commercially as a TFA salt[1]. If using the salt form, you must add an additional 1.0 equivalent of base (e.g., NaOtBu or an auxiliary base like triethylamine) to liberate the free amine in situ before it can coordinate to the palladium catalyst.

References

  • American Elements.3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid.
  • BenchChem.Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
  • Trauner, F., et al. (2026).Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.
  • WuXi AppTec.Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.
  • Wikipedia.Buchwald–Hartwig amination.
  • Organic Synthesis.Buchwald-Hartwig Coupling.

Sources

Method

Preparation of 3-(Methoxymethyl)azetidin-3-ol hydrochloride salts for in vivo studies

Application Note & Protocol Preparation of 3-(Methoxymethyl)azetidin-3-ol Hydrochloride for In Vivo Studies Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Preparation of 3-(Methoxymethyl)azetidin-3-ol Hydrochloride for In Vivo Studies

Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and formulation of 3-(methoxymethyl)azetidin-3-ol hydrochloride. The protocols are designed for researchers, scientists, and drug development professionals who require a high-purity, well-characterized compound for in vivo pharmacological and toxicological evaluation. The guide emphasizes the scientific rationale behind salt selection, the importance of rigorous quality control, and the practical steps for preparing dosing formulations suitable for preclinical animal studies.

Introduction: The Strategic Importance of Salt Selection in Preclinical Development

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, many of which relate to the molecule's physicochemical properties. Azetidine-containing compounds are a prominent class of heterocyclic structures in medicinal chemistry, valued for their ability to impart desirable properties such as improved metabolic stability and aqueous solubility[1][2]. However, the inherent properties of the "free" or un-ionized form of a drug candidate are often suboptimal for in vivo applications.

For preclinical studies, ensuring adequate systemic exposure is paramount to obtaining meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data[3]. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and an inability to prepare concentrated dosing solutions required for intravenous administration or high-dose toxicology studies[4]. Salt formation is a widely employed and highly effective strategy to overcome these limitations. By converting a weakly basic or acidic parent molecule into a salt, one can significantly modify its properties, including solubility, dissolution rate, stability, and manufacturability[5].

The hydrochloride (HCl) salt is one of the most frequently used salt forms for basic drug candidates. Its selection is underpinned by several key advantages:

  • Enhanced Aqueous Solubility: The conversion of a neutral basic nitrogen, such as the one in the azetidine ring, to a protonated, charged ammonium chloride species dramatically increases its interaction with polar solvents like water[6][7]. This is often the primary driver for HCl salt formation.

  • Improved Stability: In some cases, the crystalline salt form can be more chemically and physically stable than the amorphous or free base form, protecting the active pharmaceutical ingredient (API) from degradation[4].

  • High Purity: The salt formation and subsequent crystallization/recrystallization steps serve as an excellent final purification method, capable of removing process-related impurities to meet the stringent purity requirements (>98-99%) for in vivo studies[8].

  • Regulatory Precedent: Chloride is a physiologically ubiquitous anion, and hydrochloride salts have a long history of safe use in approved pharmaceutical products, making them a low-risk choice from a regulatory perspective[4].

This guide details the process of preparing 3-(methoxymethyl)azetidin-3-ol hydrochloride, providing a robust framework for generating material suitable for rigorous preclinical evaluation.

Section 1: Synthesis and Characterization of the Free Base

A reliable synthesis of the free base is the essential starting point. The following is a representative, two-step synthetic route starting from commercially available 1-benzhydrylazetidin-3-one.

Workflow: Synthesis of 3-(Methoxymethyl)azetidin-3-ol

A 1-Benzhydrylazetidin-3-one B Grignard Reaction (Methoxymethylmagnesium chloride) A->B Step 1 C 1-Benzhydryl-3-(methoxymethyl)azetidin-3-ol B->C D Deprotection (H₂, Pd(OH)₂/C) C->D Step 2 E 3-(Methoxymethyl)azetidin-3-ol (Free Base) D->E F Purification (Chromatography/Distillation) E->F G Characterized Free Base F->G cluster_0 Free Base cluster_1 Hydrochloride Salt A 3-(Methoxymethyl)azetidin-3-ol B + HCl A->B C 3-(Methoxymethyl)azetidin-3-ol hydrochloride B->C cluster_synthesis Synthesis & Purification cluster_qc Quality Control (Release) cluster_formulation Formulation Development cluster_invivo In Vivo Study A Synthesize Free Base B Form Hydrochloride Salt A->B C Recrystallize to >99% Purity B->C D Full Characterization (CoA) Identity, Purity, Water, Solvents C->D E Select Route & Vehicle D->E F Prepare Dosing Solution E->F G QC Formulation (Appearance, pH, Concentration) F->G H Dose Administration (e.g., IV, PO) G->H I Sample Collection & Analysis (PK/PD/Tox) H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Azetidine Ring-Opening in 3-(Methoxymethyl)azetidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the specific synthetic challenges associated with 3-(Methoxymethyl)azetidin-3-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the specific synthetic challenges associated with 3-(Methoxymethyl)azetidin-3-ol . This strained four-membered heterocycle is a highly valuable scaffold in drug development, but its inherent reactivity often leads to unintended ring-opening side reactions during synthesis, functionalization, and purification.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the structural integrity of your azetidine compounds.

Part 1: Core Mechanistic FAQs (The "Why")

Q1: What drives the spontaneous ring-opening of 3-(Methoxymethyl)azetidin-3-ol during routine synthetic steps? A1: The instability is driven by a synergistic combination of extreme ring strain and the high basicity of the azetidine nitrogen. The azetidine ring possesses approximately 25.2 kcal/mol of ring strain, which is nearly identical to that of highly reactive aziridines (26.7 kcal/mol)[1]. Furthermore, the secondary amine in an unprotected azetidine has a pKa of ~11.29, making it readily protonated even in mildly acidic environments[1].

Once protonated to form an azetidinium ion, the electrophilicity of the adjacent carbons increases drastically. This lowers the activation energy for nucleophilic ring-opening (via an SN_2 mechanism) by roughly 20 kcal/mol compared to unstrained five-membered pyrrolidines[2]. In 3-(Methoxymethyl)azetidin-3-ol specifically, the presence of the C3 tertiary alcohol introduces a secondary degradation pathway: acid-catalyzed carbocation formation at C3. This carbocation is cross-ring stabilized by the nitrogen atom, which highly activates the ring toward retro-aldol-like cleavage or rapid side reactions[3].

Q2: We are observing ring-opening during standard silica gel chromatography. Why does this happen, and how can we prevent it? A2: Standard silica gel is inherently acidic (pH ~4.5–5.5). For highly sensitive 3-substituted azetidines, this mild Brønsted acidity is entirely sufficient to catalyze azetidinium formation and subsequent ring-opening, especially when polar protic solvents (like methanol) are used as eluents, which act as nucleophiles[4].

Causality-Driven Solution: You must neutralize the stationary phase. Pre-slurry the silica gel in 1–2% triethylamine (TEA) in your non-polar starting solvent before packing the column, and maintain 0.5% TEA in all mobile phases. This suppresses protonation of the azetidine nitrogen.

Q3: Can intramolecular reactions cause ring-opening in this specific molecule? A3: Yes. If the azetidine nitrogen is functionalized with a group containing a pendant nucleophile (such as an amide or an unprotected hydroxyl), intramolecular nucleophilic attack can occur. This decomposition pathway is exacerbated at lower pH values and can lead to complete degradation even if external nucleophiles are absent[5].

Part 2: Visualizing the Degradation Logic

To effectively troubleshoot, we must map the mechanistic pathways that lead to compound loss. Below is the logical progression of acid-catalyzed degradation.

Pathway A 3-(Methoxymethyl) azetidin-3-ol B Protonation (H+) pH < 7 A->B C Azetidinium Ion Intermediate B->C D Nucleophilic Attack (SN2) C->D E Acyclic Amine Degradation Product D->E

Caption: Mechanism of acid-catalyzed azetidine ring-opening via an azetidinium intermediate.

Part 3: Quantitative Stability Data

The degradation rate of azetidines is strictly pH-dependent because protonation is the obligate first step for most ring-opening pathways[2]. Kinetic studies on structurally related strained azetidines demonstrate that half-lives plummet exponentially as the pH drops below the pKa of the nitrogen[5].

Table 1: Impact of pH on Azetidine Ring Stability at Ambient Temperature

pH LevelHalf-life ( T1/2​ )Stability StatusMechanistic Consequence
1.8 0.5 hoursHighly UnstableRapid azetidinium formation; immediate nucleophilic cleavage.
2.7 1.2 hoursUnstablePartial protonation; susceptible to intramolecular attack.
7.0+ > 24 hoursStableNitrogen remains unprotonated; ring strain is tolerated.

Part 4: Experimental Workflows & Protocols

Protocol: Mild N-Boc Deprotection of Azetidin-3-ol Derivatives

Standard Boc deprotection using neat Trifluoroacetic Acid (TFA) or 4M HCl in dioxane often destroys 3-substituted azetidines due to the harsh acidic environment promoting azetidinium formation[2]. To preserve the 3-(Methoxymethyl)azetidin-3-ol core, a "soft" Lewis acid approach must be utilized.

Objective: Remove the tert-butoxycarbonyl (Boc) protecting group without inducing acid-catalyzed ring cleavage. Causality: Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine provides a Lewis acidic environment that selectively cleaves the Boc group via silylation of the carbamate carbonyl. This completely avoids the high Brønsted acidity ( H+ ) that protonates the azetidine nitrogen and triggers ring-opening.

Step-by-Step Methodology (Self-Validating System):

  • Preparation: Dissolve the N-Boc-3-(methoxymethyl)azetidin-3-ol derivative (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Target concentration is ~0.1 M.

  • Base Addition: Add 2,6-lutidine (3.0 eq) to the solution.

    • Self-Validation Check: The presence of this mild, sterically hindered base ensures any trace protic acid generated during the reaction is immediately neutralized, physically preventing azetidinium formation.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Deprotection: Dropwise add TMSOTf (2.0 eq) over 10 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor reaction progress via LC-MS using a basic mobile phase (e.g., 0.1% NH4​OH in Acetonitrile) to confirm the disappearance of the starting material without degrading the product on the column.

  • Quenching: Quench the reaction strictly at 0 °C by adding saturated aqueous NaHCO3​ .

    • Self-Validation Check: Test the aqueous layer with pH paper. You must verify the pH is 8 before removing the ice bath. Warming an acidic azetidine solution will cause immediate thermal acceleration of ring-opening degradation.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure with a water bath temperature kept strictly below 30 °C.

Workflow Logic: Safe Extraction and Purification

To ensure zero loss of product during standard workups, follow this logical flow:

Workup Start Reaction Mixture Containing Azetidine Check Is pH < 7.0? Start->Check Adjust Quench with Mild Base (e.g., NaHCO3) Check->Adjust Yes Extract Extract with Organic Solvent (DCM/EtOAc) Check->Extract No Adjust->Extract Purify Amine-Treated Silica Chromatography Extract->Purify

Caption: Logical workflow for the safe extraction and purification of azetidin-3-ol derivatives.

Part 5: References

  • Azetidine - Grokipedia Source: grokipedia.com URL:

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL:

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: acs.org URL:

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: nih.gov URL:

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: acs.org URL:

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-(Methoxymethyl)azetidin-3-ol by Flash Chromatography

Welcome to the Technical Support Center. Purifying highly polar, basic, and non-UV-active compounds like 3-(Methoxymethyl)azetidin-3-ol presents a unique set of chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly polar, basic, and non-UV-active compounds like 3-(Methoxymethyl)azetidin-3-ol presents a unique set of chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step protocols to ensure high recovery and purity for drug development professionals and synthetic chemists.

Section 1: Compound Profiling & Troubleshooting Basics

Q: Why does 3-(Methoxymethyl)azetidin-3-ol streak, tail, or fail to elute on standard silica columns? A: The root cause is a strong acid-base interaction at the stationary phase surface. 3-(Methoxymethyl)azetidin-3-ol contains a secondary amine within its azetidine ring, making it a strong base. Standard normal-phase silica gel is decorated with weakly acidic silanol groups (-Si-OH)[1]. When the basic azetidine contacts the acidic silica, it protonates and binds ionically to the deprotonated silanols. This interaction overrides standard polarity-based partitioning, leading to severe peak tailing, irreversible binding, compound degradation, and poor recovery[1].

Q: How do I detect this compound during purification if it lacks a UV chromophore? A: Because the azetidine ring, hydroxyl group, and methoxymethyl ether lack conjugated pi-systems, this compound will not absorb UV light at standard detection wavelengths (e.g., 254 nm or 280 nm). Relying on UV will result in blind collections.

  • Automated Detection: Use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) to trigger fraction collection.

  • Manual Detection (TLC): Spot fractions on TLC plates and use universal or amine-specific stains. Ninhydrin is highly effective; it reacts with the secondary amine upon heating to form a distinct colored complex (Ruhemann's purple). Potassium permanganate (KMnO₄) or iodine vapor can also be used as secondary visualization methods.

Section 2: Flash Chromatography Optimization Strategies

Q: What is the optimal normal-phase solvent system for this basic polar amine? A: To successfully elute 3-(Methoxymethyl)azetidin-3-ol on standard bare silica, you must chemically suppress the silanol interactions. This is achieved by adding a basic modifier—typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to a polar mobile phase like Dichloromethane (DCM) and Methanol (MeOH)[2]. The basic modifier acts sacrificially; it competitively binds to and neutralizes the acidic silanols, allowing the azetidine to elute as a sharp, symmetrical peak based purely on its polarity[1].

Q: Should I consider amine-functionalized (NH2) silica or reversed-phase (C18) instead? A: Yes, upgrading your stationary phase is often the most efficient solution.

  • Amine-Functionalized Silica (NH2-Silica): This stationary phase is bonded with aminopropyl groups, rendering the surface slightly basic (pKa ~9.8)[3]. Because the surface is already basic, it repels the basic azetidine, completely preventing the problematic acid-base interaction[3]. This allows you to use simpler, modifier-free solvent systems (e.g., Ethyl Acetate / Methanol), which simplifies post-purification evaporation and prevents modifier contamination[3].

  • Reversed-Phase (C18): For highly water-soluble polar amines, C18 can be highly effective if the mobile phase pH is controlled. By using a high-pH buffer (e.g., 0.1% NH₄OH in Water/Acetonitrile), the azetidine is kept in its unprotonated, free-base form[1]. This increases its lipophilicity, improving retention and resolution on the hydrophobic C18 phase[1].

Section 3: Quantitative Data & Method Selection

The following table summarizes the performance metrics of the three primary purification strategies for 3-(Methoxymethyl)azetidin-3-ol to help you select the best approach for your lab's capabilities.

MethodStationary PhaseOptimal Mobile PhasePeak ShapeExpected RecoveryCost / Complexity
Modified Normal Phase Standard Bare SilicaDCM / MeOH / 1-5% NH₄OHModerate to Good70 - 85%Low cost, but requires modifier removal
Amine-Functionalized NH2-SilicaEtOAc / MeOH (No modifier)Excellent (Sharp)> 90%Higher column cost, simplest evaporation
Reversed-Phase C18 SilicaH₂O / MeCN + 0.1% NH₄OH (High pH)Excellent> 90%Highest cost, best for highly polar impurities

Section 4: Visual Workflows

ChromatographyDecision Start Crude 3-(Methoxymethyl) azetidin-3-ol CheckUV Detection Available? Start->CheckUV UV_No Use ELSD / CAD / MS or Ninhydrin TLC CheckUV->UV_No No Chromophore Phase Select Stationary Phase UV_No->Phase Silica Standard Silica (Acidic) Phase->Silica NH2 NH2-Silica (Basic) Phase->NH2 C18 C18 Reversed-Phase (Hydrophobic) Phase->C18 Mod Add 1-5% NH4OH/TEA to DCM/MeOH Silica->Mod Suppress Silanols NoMod No modifier needed. Use EtOAc/MeOH NH2->NoMod Pre-neutralized HighPH Use High pH Buffer (pH > 10) + MeCN C18->HighPH Keep Unprotonated

Decision tree for purifying 3-(Methoxymethyl)azetidin-3-ol based on phase and detection limits.

SilanolMechanism Silica Acidic Silica Surface (-Si-OH) Interaction Strong Acid-Base Interaction Silica->Interaction No Modifier Neutralized Neutralized Surface (-Si-O- NHEt3+) Silica->Neutralized Add Modifier Azetidine Basic Azetidine (R2NH) Azetidine->Interaction Result1 Peak Tailing & Irreversible Binding Interaction->Result1 Modifier Basic Modifier (e.g., TEA, NH4OH) Modifier->Neutralized Result2 Sharp Elution & High Recovery Neutralized->Result2 Azetidine bypasses strong binding

Mechanism of silanol interaction with basic azetidines and the protective role of basic modifiers.

Section 5: Experimental Protocols

Protocol 1: Modified Normal-Phase Purification (Standard Silica + Modifier)

This protocol is a self-validating system: the pre-equilibration step ensures the column is deactivated before the compound is introduced, preventing irreversible binding.

  • TLC Pre-Check: Prepare a TLC plate using standard silica. Develop with 90:9:1 DCM/MeOH/NH₄OH. Stain with Ninhydrin and heat to confirm the Rf value of the azetidine is between 0.2 and 0.4.

  • Column Equilibration (Critical Step): Mount a standard bare silica flash column. Flush the column with 3-5 column volumes (CV) of the starting mobile phase containing the basic modifier (e.g., 95:4:1 DCM/MeOH/NH₄OH).

    • Causality: This pre-saturates the acidic silanols with the modifier. If you load the sample before equilibration, the azetidine will bind irreversibly to the dry, acidic silica.

  • Sample Loading: Dissolve the crude 3-(Methoxymethyl)azetidin-3-ol in a minimum amount of DCM. If it is insoluble, dry-load the sample onto Celite or basic alumina.

  • Elution: Run a gradient from 0% to 15% MeOH in DCM, maintaining a constant 1% NH₄OH throughout the run.

  • Fraction Analysis: Since the compound is not UV-active, collect fractions by volume. Spot every 3rd fraction on a TLC plate, dip in Ninhydrin, and heat. Combine fractions showing the target spot and evaporate under reduced pressure.

Protocol 2: Amine-Functionalized (NH2) Silica Purification

This protocol eliminates the need for modifiers, streamlining post-purification workflows and ensuring a salt-free free base.

  • TLC Pre-Check: Use specialized NH2-TLC plates. Develop with a gradient of Hexanes/Ethyl Acetate or Ethyl Acetate/Methanol. Stain with Ninhydrin.

  • Column Equilibration: Mount an NH2-functionalized flash column. Flush with 3 CV of 100% Ethyl Acetate.

  • Sample Loading: Dissolve the crude mixture in Ethyl Acetate and load directly onto the column.

  • Elution: Run a gradient from 100% Ethyl Acetate to 20% Methanol in Ethyl Acetate.

    • Causality: The basic stationary phase inherently repels the azetidine, resulting in sharp peaks without the need for TEA or NH₄OH.

  • Evaporation: Combine pure fractions and evaporate. Because no high-boiling modifiers (like TEA) were used, the resulting product will be free of modifier salts, yielding a highly pure free base.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from:[Link]

  • University of Rochester. Flash Column Chromatography: Media for Separation. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(Methoxymethyl)azetidin-3-ol Stability &amp; Storage

Welcome to the Technical Support Center for 3-(Methoxymethyl)azetidin-3-ol . Due to the inherent structural strain of the four-membered azetidine ring, this compound requires strict environmental controls to maintain its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Methoxymethyl)azetidin-3-ol . Due to the inherent structural strain of the four-membered azetidine ring, this compound requires strict environmental controls to maintain its integrity. This guide provides drug development professionals and synthetic chemists with the mechanistic insights and self-validating protocols necessary to prevent thermal degradation, ring-opening, and polymerization during storage.

Degradation Mechanism & Storage Workflow

To effectively protect your compounds, you must first understand the thermodynamic forces driving their degradation. The diagram below illustrates the divergent pathways between improper handling and optimal cryo-storage.

Workflow A 3-(Methoxymethyl)azetidin-3-ol (Intact Strained Ring) B Thermal Stress (>25°C) & Ambient Moisture A->B Improper Handling E Cryogenic Storage (≤ 4°C) Argon/N2 Atmosphere A->E Recommended Protocol C Protonation & Ring-Opening (Acid/Nucleophile Mediated) B->C Strain Relief (ΔG < 0) D Polymerization & Irreversible Degradation C->D Chain Propagation F Pre-Use Validation (1H NMR Integration Check) E->F Thaw & Verify F->A Confirmed >98% Purity

Fig 1: Thermal degradation pathways vs. preventive storage workflows for azetidine derivatives.

Troubleshooting & FAQs

Q: Why does my sample of 3-(Methoxymethyl)azetidin-3-ol turn into a viscous, insoluble mass when left at room temperature? A: This is a macroscopic symptom of thermal polymerization. Azetidines possess exceptionally high ring strain. When exposed to thermal energy (room temperature or above), the kinetic energy surpasses the activation barrier for ring cleavage. Because high ring strain makes these monomers thermodynamically anticipated to undergo ring-opening1[1], the liberated reactive intermediates rapidly attack adjacent molecules, resulting in a chain-reaction polymerization.

Q: Is it better to store this compound as a free base or a salt? A: In commercial and research settings, it is most commonly supplied and stabilized as a trifluoroacetic acid (TFA) salt (CAS 1864058-29-6), which typically presents as an oil requiring storage at +4 °C 2[2]. While the TFA counterion prevents oxidative degradation of the amine, it introduces an inherent risk: azetidines are highly vulnerable to acid-mediated intramolecular ring-opening decomposition 3[3]. Therefore, strictly maintaining cryogenic temperatures is required to suppress the kinetics of this acid-catalyzed degradation.

Q: How does ambient moisture accelerate this thermal degradation? A: Moisture acts as a potent nucleophile. The carbons adjacent to the protonated azetidine nitrogen are highly electrophilic. Water molecules attack these positions, cleaving the ring to form acyclic amino-alcohols. These byproducts can then act as secondary nucleophiles, accelerating further degradation.

Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the structural retention of the compound over a 6-month period.

Storage ConditionTemperatureAtmosphereExpected Purity (6 Mo)Primary Degradation Risk
Optimal (Long-Term) -20 °CArgon (Dry)> 99%Minimal to none
Standard (Short-Term) +4 °CDesiccated Air95% - 98%Slow hydrolysis / trace opening
Suboptimal 25 °CAmbient Air< 50%Acid-catalyzed ring-opening
Destructive 40 °CHigh Humidity< 10%Rapid polymerization
Self-Validating Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating workflows for handling and verifying your material.

Protocol A: Inert Aliquoting and Cryo-Storage

Repeated freeze-thaw cycles introduce micro-doses of thermal stress and condensation. This protocol eliminates that variable.

  • Thermal Equilibration: Before opening the bulk supplier bottle, place it inside a vacuum desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate water condensation on the hygroscopic salt, initiating nucleophilic ring-opening.

  • Inert Transfer: Move the equilibrated vial into a glove box purged with Argon (H₂O < 1 ppm). Argon is heavier than Nitrogen and provides a superior protective blanket over the viscous oil.

  • Aliquoting: Divide the bulk material into single-use, amber glass vials (e.g., 10 mg to 50 mg per vial).

  • Sealing: Cap tightly with PTFE-lined closures and wrap with Parafilm.

  • Self-Validation Step (Seal Integrity): Weigh one randomly selected sealed aliquot on an analytical balance (record to 0.1 mg). Store it at +4 °C for 24 hours, then re-weigh. Validation: If the mass increases by >0.5 mg, your sealing protocol has failed, and moisture ingress is occurring. Recalibrate your capping torque.

  • Storage: Transfer all validated aliquots to a -20 °C freezer.

Protocol B: Pre-Experiment Integrity Validation via ¹H NMR

Never assume a stored heterocycle is intact. Use this rapid, self-validating NMR check before committing the compound to a complex synthesis.

  • Sample Preparation: Dissolve 1-2 mg of the single-use aliquot in strictly anhydrous DMSO-d₆ or CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz).

  • Self-Validation Step (Integration Analysis):

    • Identify the Methoxy Marker: Locate the sharp singlet corresponding to the methoxymethyl group (-CH₂OCH₃ ) around 3.3 ppm. Set this integration strictly to 3.00 .

    • Identify the Azetidine Ring Protons: Locate the multiplets representing the four protons on the azetidine ring (typically between 3.5 ppm and 4.5 ppm, depending on the solvent and salt state).

    • Validation Gate: The integration of the ring protons must equal 4.00 (± 0.05). If the ring has opened or polymerized, these peaks will shift downfield, broaden into unresolved humps, and the integration ratio will drastically deviate from the theoretical 4:3 ratio. If the ratio fails, discard the aliquot immediately.

References
  • American Elements. "3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid." American Elements Catalog. Available at: [Link]

  • National Institutes of Health / ACS. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters (2021). Available at: [Link]

  • ResearchGate. "The Polymerization of Azetidines and Azetidine Derivatives." ResearchGate Publications. Available at: [Link]

Sources

Optimization

Minimizing trace impurities in 3-(Methoxymethyl)azetidin-3-ol synthesis

This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the synthesis of 3-(Methoxymethyl)azetidin-3-ol. The unique structural properties of the azetidine ring, sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the synthesis of 3-(Methoxymethyl)azetidin-3-ol. The unique structural properties of the azetidine ring, specifically its inherent ring strain, present distinct challenges in controlling reaction pathways and minimizing trace impurities.[1][2] This document provides in-depth troubleshooting guides and validated protocols designed to ensure high purity and reproducibility in your synthesis.

Section 1: Proposed Synthetic Workflow and Critical Control Points

A robust and common strategy for the synthesis of 3-(Methoxymethyl)azetidin-3-ol involves the nucleophilic addition of a methoxymethyl organometallic reagent to an N-protected 3-azetidinone. The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed due to its stability under basic/nucleophilic conditions and its straightforward removal under acidic conditions.

The workflow below highlights the critical stages where impurities are most likely to form. Careful control of the parameters at each step is paramount for success.

G A 1. N-Boc-azetidin-3-one (Starting Material) B 2. Organometallic Addition A->B (MeOCH2)MgCl or (MeOCH2)Li Anhydrous THF, -78 °C to 0 °C [Critical: Reagent Quality & Temp.] C 3. Reaction Quench B->C Sat. aq. NH4Cl [Critical: Temp. Control] D 4. Aqueous Workup & Extraction C->D [Critical: pH Control] E 5. Purification D->E Column Chromatography [Critical: Stationary Phase Choice] F 6. N-Boc-3-(methoxymethyl)azetidin-3-ol E->F G 7. N-Boc Deprotection (Optional) F->G TFA or HCl in Dioxane [Critical: Stoichiometry] H Final Product: 3-(Methoxymethyl)azetidin-3-ol G->H

Caption: General workflow for the synthesis of 3-(Methoxymethyl)azetidin-3-ol.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common cause? A1: The most frequent cause of low yield is the quality of the organometallic reagent (e.g., (methoxymethyl)magnesium chloride). These reagents are highly sensitive to moisture and air. Ensure you are using anhydrous solvents and inert atmosphere (Nitrogen or Argon) conditions. It is best practice to titrate the Grignard or organolithium reagent prior to use to determine its exact molarity.

Q2: I see a significant amount of my starting azetidinone in the crude product. Why didn't the reaction go to completion? A2: This points to insufficient active nucleophile. Besides inactive reagent (see Q1), this can be caused by using too few equivalents of the organometallic reagent or adding it at a temperature that is too high, causing side reactions. We recommend using 1.2-1.5 equivalents of the titrated reagent and maintaining the addition temperature at -78 °C.

Q3: During purification on silica gel, I am isolating a new, less polar impurity. What is it? A3: You are likely observing an elimination by-product, N-Boc-3-(methoxymethylidene)azetidine. The tertiary alcohol of the product can be sensitive to the acidic nature of standard silica gel, leading to dehydration. See Troubleshooting Guide 2 for a detailed solution.

Q4: What is the best way to remove the N-Boc protecting group? A4: Treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or 4M HCl in dioxane at 0 °C to room temperature is highly effective. The reaction is typically clean and fast, often completing within 1-2 hours.

Section 3: In-Depth Troubleshooting Guides

This section addresses specific impurities and process deviations.

Guide 1: Unreacted Starting Material (N-Boc-azetidin-3-one)
  • Identification: A peak in your LC-MS or GC-MS chromatogram with a mass and retention time identical to your starting material. In the ¹H NMR of the crude product, the characteristic ketone-adjacent protons will be visible.

  • Root Cause Analysis: The primary cause is a failure of the nucleophilic addition. This stems from either an insufficient amount of the active organometallic species or its premature quenching by trace water or atmospheric oxygen.

  • Corrective & Preventive Actions:

    • Reagent Qualification: Always titrate your Grignard or organolithium reagent before use to confirm its concentration. A common method is titration against a known amount of I₂ or a standard like diphenylacetic acid.

    • Strict Anhydrous Conditions: Flame-dry all glassware and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or a solvent purification system).

    • Optimize Stoichiometry: Increase the equivalents of the organometallic reagent to 1.5 equivalents based on the titrated molarity.

    • Temperature Control: Add the reagent slowly at -78 °C (dry ice/acetone bath) to prevent premature decomposition or side reactions. Allow the reaction to warm slowly to 0 °C or room temperature only after the addition is complete.

Guide 2: Elimination By-product (N-Boc-3-(methoxymethylidene)azetidine)
  • Identification: An impurity observed in LC-MS with a mass corresponding to the desired product minus water (M-18). The ¹H NMR spectrum will show characteristic signals for a vinylic proton.

  • Root Cause Analysis: The tertiary alcohol product is susceptible to acid-catalyzed dehydration.[3] This elimination reaction is often inadvertently promoted by acidic conditions during the aqueous workup or, most commonly, by the acidic surface of standard silica gel during column chromatography.

  • Corrective & Preventive Actions:

    • Neutral/Basic Workup: During the workup, after quenching with saturated ammonium chloride, perform a wash with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.

    • Modified Chromatography:

      • Deactivated Silica: Use deactivated (neutral) silica gel. This can be prepared by slurrying standard silica gel in your eluent system containing 1-2% triethylamine or ammonia in methanol, then packing the column.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) for purification.

Guide 3: Ring-Opened Impurities
  • Identification: A complex mixture of by-products may be observed. Mass spectrometry may reveal impurities corresponding to the addition of the nucleophile to a linearized C3N backbone.

  • Root Cause Analysis: The azetidine ring possesses significant ring strain (approx. 25-26 kcal/mol), making it kinetically susceptible to nucleophilic ring-opening, especially under harsh reaction conditions.[1][4] While less common than elimination, prolonged reaction times at elevated temperatures or the use of overly aggressive reagents can promote this pathway.

  • Corrective & Preventive Actions:

    • Strict Temperature Adherence: Do not allow the reaction to warm significantly above 0 °C before it is complete. The initial addition must be performed at -78 °C.

    • Controlled Quench: Quench the reaction by slowly adding it to the cold (0 °C) quenching solution (e.g., saturated NH₄Cl), rather than adding the quench solution to the reaction mixture. This prevents temperature spikes.

    • Minimize Reaction Time: Monitor the reaction by TLC or rapid LC-MS analysis. Once the starting material is consumed, proceed with the workup promptly.

Troubleshooting Decision Tree

G start Unexpected Peak in Analysis ms Check Mass (m/z) start->ms is_sm Mass matches Starting Material? ms->is_sm incomplete_rxn Guide 1: Incomplete Reaction - Verify reagent activity - Increase reagent equivalents - Ensure anhydrous conditions is_sm->incomplete_rxn Yes is_elim Mass matches Product - H₂O (M-18)? is_sm->is_elim No elim_prod Guide 2: Elimination By-product - Use neutral/basic workup - Use deactivated silica gel - Avoid high temperatures is_elim->elim_prod Yes is_ring_open Mass matches potential Ring-Opened structure? is_elim->is_ring_open No ring_open_prod Guide 3: Ring-Opening - Maintain low temp (-78°C) - Quench carefully - Minimize reaction time is_ring_open->ring_open_prod Yes other Other Impurity - Check reagent purity - Consider deprotection - Analyze solvent peaks is_ring_open->other No

Caption: Decision tree for identifying and addressing common impurities.

Section 4: Analytical and Purification Protocols

Protocol 1: General Procedure for Synthesis of N-Boc-3-(methoxymethyl)azetidin-3-ol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add N-Boc-azetidin-3-one (1.0 eq) and anhydrous THF (0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add (methoxymethyl)magnesium chloride (1.3 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Quench: In a separate flask, cool a saturated aqueous solution of ammonium chloride (NH₄Cl) to 0 °C. Slowly transfer the reaction mixture into the cold quenching solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HPLC-MS Method for Purity Analysis

This method is suitable for monitoring reaction progress and final product purity.

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector UV at 210 nm and Mass Spectrometer (ESI+)

References

  • Al-Taei, A. H. H., Al-Jawaad, H. A., & Al-Amiery, A. A. (2017). Synthesis and characterization of new azetidine-2-one from Schiff bases. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1836-1840.
  • Couty, F., & Evano, G. (2008). Recent advances in the synthesis of azetidines. Chemical Reviews, 109(5), 197-241.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP), et al. (2017). Scientific Opinion on the safety assessment of the substance 3-(methoxymethyl)
  • Gaertner, R. (1967). The Synthesis and Chemistry of 1-t-Butyl-3-azetidinone and Related 3-Azetidinols. The Journal of Organic Chemistry, 32(10), 2972–2976.
  • BenchChem. (2025). Common impurities in 3-(Phenoxymethyl)
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50566-50598.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Patel, K., & Sergeant, C. (2012). Analytical Methods. Royal Society of Chemistry.
  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • Yoda, H., et al. (2011). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 52(17), 2111-2113.
  • Zhang, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2582-2594.
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(5), 197-241.
  • Waters Corporation. (n.d.). Analytical Methods.
  • Singh, R., et al. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 19(11), 1648-1655.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Rational Drug Design: 3-(Methoxymethyl)azetidin-3-ol vs. 3-Methoxyazetidine

A Senior Application Scientist's Perspective on Navigating Scaffold Selection for Optimal Drug Properties In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, priz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating Scaffold Selection for Optimal Drug Properties

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This four-membered nitrogen-containing heterocycle offers a unique blend of conformational rigidity and three-dimensional character, providing a powerful tool for chemists to escape the "flatland" of aromatic rings and explore new chemical space.[3] The strategic functionalization of the azetidine ring is a critical aspect of lead optimization, with substitution at the 3-position offering a particularly versatile vector for modulating a compound's profile.[4]

This guide provides an in-depth comparison of two closely related 3-substituted azetidines: 3-(Methoxymethyl)azetidin-3-ol and 3-Methoxyazetidine . While direct, head-to-head experimental data for the former is not extensively available in public literature, we can construct a robust, predictive comparison based on well-established principles of medicinal chemistry and the known impact of their constituent functional groups. This analysis will equip researchers, scientists, and drug development professionals with the rationale to select the appropriate scaffold for their specific therapeutic target and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Structural Distinction and its Physicochemical Consequences

The core difference between the two molecules lies in the substitution at the 3-position of the azetidine ring. 3-Methoxyazetidine possesses a simple methoxy ether, whereas 3-(Methoxymethyl)azetidin-3-ol features a tertiary alcohol and a methoxymethyl group. This seemingly subtle distinction has profound implications for the molecule's physicochemical properties, which in turn govern its behavior in a biological system.

G cluster_0 3-(Methoxymethyl)azetidin-3-ol cluster_1 3-Methoxyazetidine a Tertiary Alcohol (-OH) (Hydrogen Bond Donor) c Azetidine Ring (Rigid Scaffold) a->c b Methoxymethyl (-CH2OCH3) (Hydrogen Bond Acceptor) b->c d Methoxy (-OCH3) (Hydrogen Bond Acceptor) e Azetidine Ring (Rigid Scaffold) d->e

Hydrogen Bonding Potential: A Double-Edged Sword

The most striking difference is the presence of a hydroxyl group in 3-(Methoxymethyl)azetidin-3-ol, which acts as a hydrogen bond donor.[5] In contrast, 3-methoxyazetidine only possesses hydrogen bond acceptors (the ether oxygen and the azetidine nitrogen).[6] This has several critical consequences:

  • Enhanced Aqueous Solubility: The ability to donate a hydrogen bond generally leads to improved interactions with water, thereby increasing aqueous solubility.[7] This can be a significant advantage in the early stages of drug discovery, where poor solubility can hamper biological testing and lead to unreliable data.[8]

  • Target-Ligand Interactions: The hydroxyl group can form specific, directed hydrogen bonds with amino acid residues in a protein's binding pocket, potentially leading to a significant increase in binding affinity and selectivity.[6]

  • Intramolecular Hydrogen Bonding (IMHB): The proximity of the hydroxyl group (donor) to the ether oxygen or the azetidine nitrogen (acceptors) in 3-(Methoxymethyl)azetidin-3-ol creates the potential for the formation of an intramolecular hydrogen bond.[1] This can have a dual effect:

    • It can rigidify the conformation of the substituent, reducing the entropic penalty upon binding to a target.[9]

    • By masking the polar hydroxyl group, IMHB can increase the molecule's lipophilicity, which may enhance membrane permeability.[10]

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, and off-target effects. The introduction of a hydroxyl group typically decreases lipophilicity.[7] Therefore, it is predicted that 3-(Methoxymethyl)azetidin-3-ol will have a lower LogP than 3-methoxyazetidine. While the methoxymethyl group in the former is slightly more lipophilic than the methoxy group in the latter, the impact of the hydroxyl group is expected to be dominant.

The Critical Issue of Metabolic Stability

A key consideration in drug design is the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[11] This is where the two scaffolds are predicted to diverge significantly.

  • 3-Methoxyazetidine: The methoxy group is a well-known site of metabolic O-demethylation by CYP enzymes.[12] This metabolic pathway would lead to the formation of 3-hydroxyazetidine, which could then be further metabolized. This potential metabolic liability could result in a shorter half-life and higher clearance of drugs incorporating this scaffold.

  • 3-(Methoxymethyl)azetidin-3-ol: The tertiary alcohol in this molecule is resistant to oxidation at the C-OH bond, a common metabolic pathway for primary and secondary alcohols.[7][13] The geminal methoxymethyl group provides steric hindrance that can also shield the hydroxyl group from conjugation reactions like glucuronidation.[14] While the methoxymethyl group itself could be a site of metabolism, the overall metabolic stability of this scaffold is predicted to be significantly higher than that of 3-methoxyazetidine. The increased metabolic stability of tertiary alcohols is a recognized strategy in drug design to improve a compound's pharmacokinetic profile.[15]

Synthetic Accessibility

Both scaffolds are accessible through modern synthetic methodologies. The synthesis of 3-substituted azetidines often starts from commercially available precursors like N-Boc-3-azetidinone or epichlorohydrin.[16][17] The introduction of the methoxy group can be achieved through nucleophilic substitution, while the methoxymethyl and hydroxyl groups can be installed via reactions such as a Grignard addition to a ketone precursor.[18]

Predicted Performance Comparison

The following table summarizes the predicted differences in key drug-like properties between the two scaffolds. These are qualitative predictions based on established medicinal chemistry principles.

Property3-(Methoxymethyl)azetidin-3-ol3-MethoxyazetidineRationale
Aqueous Solubility HigherLowerThe hydroxyl group in 3-(Methoxymethyl)azetidin-3-ol increases polarity and hydrogen bonding with water.[7]
Lipophilicity (cLogP) LowerHigherThe hydroxyl group significantly reduces lipophilicity.[7]
Metabolic Stability HigherLowerThe tertiary alcohol is resistant to oxidation, while the methoxy group is prone to O-demethylation.[12][13]
Hydrogen Bond Donors 10Presence of a hydroxyl group.
Hydrogen Bond Acceptors 2 (ether O, azetidine N)2 (ether O, azetidine N)Both molecules contain ether and amine functionalities.
Potential for IMHB YesNoProximity of a hydrogen bond donor (-OH) and acceptors.[1]

Strategic Application in Drug Design

The choice between these two scaffolds is highly context-dependent and should be guided by the specific goals of the drug discovery program.

Choose 3-(Methoxymethyl)azetidin-3-ol when:

  • Improved metabolic stability is a primary objective. The resistance of the tertiary alcohol to oxidation can significantly enhance the half-life of a drug candidate.[15]

  • Increased aqueous solubility is required to overcome formulation challenges or to improve the reliability of in vitro assays.

  • A specific hydrogen bond donation to the target is desired to enhance binding affinity or selectivity.

  • Conformational restriction through intramolecular hydrogen bonding could be beneficial for pre-organizing the molecule for target binding.

Choose 3-Methoxyazetidine when:

  • A moderate level of lipophilicity is desired, and the potential for metabolism at the methoxy group is acceptable or can be mitigated by other structural modifications.

  • A hydrogen bond donor at that position is detrimental to target binding or leads to undesirable off-target effects.

  • Synthetic simplicity and cost are major considerations, as its synthesis may be more straightforward.

G

Experimental Protocols for Comparative Evaluation

To empirically validate these predictions, a series of in vitro experiments should be conducted. The following are detailed, step-by-step methodologies for key comparative assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the n-octanol/water partition coefficient (LogP) of the test compounds.[19]

Materials:

  • Test compounds (3-(Methoxymethyl)azetidin-3-ol and 3-Methoxyazetidine)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase (PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Add equal volumes of the aqueous solution and the n-octanol phase to a glass vial (e.g., 2 mL of each).

  • Securely cap the vials and vortex vigorously for 5 minutes to ensure thorough mixing.

  • Place the vials on a shaker and agitate for 24 hours at room temperature to allow for equilibrium to be reached.

  • Centrifuge the vials at 3000 x g for 10 minutes to separate the two phases completely.

  • Carefully collect an aliquot from both the aqueous and the n-octanol phases.

  • Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculate the LogP using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of the test compounds.[8][20]

Materials:

  • Solid test compounds

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Filtration device (e.g., 0.45 µm syringe filters)

  • HPLC system with UV or MS detector

Procedure:

  • Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

  • Add a small stir bar to the vial, cap it securely, and stir the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • The determined concentration represents the thermodynamic solubility of the compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of the test compounds to metabolism by liver enzymes.[21][22]

Materials:

  • Test compounds

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., warfarin)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in potassium phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the rate of disappearance. From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Conclusion

While both 3-(Methoxymethyl)azetidin-3-ol and 3-methoxyazetidine are valuable scaffolds in the medicinal chemist's toolkit, they offer distinct advantages and disadvantages. The choice between them is a strategic decision that should be made with a clear understanding of the desired drug properties. 3-Methoxyazetidine represents a simpler, more lipophilic option, but with a potential metabolic liability. In contrast, 3-(Methoxymethyl)azetidin-3-ol is a more complex scaffold that is predicted to offer superior metabolic stability and aqueous solubility, along with the potential for specific hydrogen bond interactions with the target. By carefully considering the principles outlined in this guide and validating these predictions with the provided experimental protocols, drug discovery teams can make more informed decisions, ultimately accelerating the journey towards novel and effective therapeutics.

References

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 2021. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available from: [Link]

  • The role of hydrogen-bonds in drug binding. PubMed. Available from: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. Available from: [Link]

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Journal of Materials Chemistry B, 2018. Available from: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available from: [Link]

  • Hydrogen bond donors in drug design. ChemRxiv. Available from: [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. ACS Publications. Available from: [Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. PubMed. Available from: [Link]

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 2023. Available from: [Link]

  • Metabolic stability is defined as the percentage of parent compound lost over time in the presence of a metabolically active test system. Springer Nature Experiments. Available from: [Link]

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. PubMed. Available from: [Link]

  • Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 2022. Available from: [Link]

  • Experimental determination of the logP using the spectrophotometric method. ResearchGate. Available from: [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. Available from: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available from: [Link]

  • Aqueous Solubility. Creative Biolabs. Available from: [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed. Available from: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 2012. Available from: [Link]

  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. Available from: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. Available from: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available from: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]

  • 3-(Hydroxymethyl)azetidin-3-ol — Chemical Substance Information. NextSDS. Available from: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available from: [Link]

  • US3668196A - 3-azetidinols. Google Patents.
  • 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Comparative

A Comparative Guide to Metabolic Stability: 3-(Methoxymethyl)azetidin-3-ol vs. Oxetane Derivatives in Drug Discovery

In modern drug discovery, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. A critical determinant of this profile is metabolic stability—the molecule's resistance to biotransformation b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. A critical determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery. Rapidly metabolized compounds often exhibit poor bioavailability and a short duration of action, presenting significant hurdles to clinical development.[1] Medicinal chemists increasingly turn to sp³-rich, saturated heterocyclic scaffolds to enhance molecular properties. Among these, four-membered rings like azetidines and oxetanes have become powerful tools for improving metabolic stability, solubility, and ligand-target interactions.[2][3]

This guide provides an in-depth, objective comparison of the metabolic stability of two important structural motifs: 3-(Methoxymethyl)azetidin-3-ol and the broader class of oxetane derivatives. We will explore their distinct metabolic fates, supported by experimental data and protocols, to provide a rational framework for their strategic deployment in drug design.

The Metabolic Landscape: Key Players in Drug Biotransformation

The liver is the primary site of drug metabolism, a process broadly divided into two phases.[4] Understanding the key enzyme families is crucial to predicting a compound's fate.

  • Phase I Metabolism: These reactions introduce or expose polar functional groups, typically through oxidation.

    • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is the most significant contributor to Phase I metabolism, responsible for oxidizing a vast array of xenobiotics.[5] C-H bonds, particularly on alkyl groups, are common sites of CYP-mediated oxidation.

    • Flavin-containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent oxidoreductases that target soft nucleophiles, such as nitrogen- and sulfur-containing functional groups.[6][7] They represent a complementary oxidative pathway to the CYPs.[8]

  • Phase II Metabolism: These are conjugation reactions where an endogenous, polar molecule is attached to the drug or its Phase I metabolite, greatly increasing water solubility and facilitating excretion.

    • UDP-glucuronosyltransferases (UGTs): UGTs are the most important Phase II enzymes, catalyzing the transfer of glucuronic acid to functional groups like hydroxyls, amines, and carboxylic acids.[9][10] This process, known as glucuronidation, is a major clearance pathway for many drugs.[11]

  • Other Key Enzymes:

    • Microsomal Epoxide Hydrolase (mEH): This enzyme is particularly relevant for strained cyclic ethers. It catalyzes the hydrolysis of epoxides and, as has been discovered more recently, oxetane rings to form diols.[12][13]

The strategic incorporation of scaffolds like azetidines and oxetanes is often intended to "shield" a metabolically vulnerable part of a molecule from these enzymatic attacks.

Metabolic Profile of 3-(Methoxymethyl)azetidin-3-ol

Azetidines, as four-membered nitrogen-containing heterocycles, are valued for their ability to confer structural rigidity and improve metabolic stability compared to less strained, larger rings like pyrrolidine and piperidine.[14][15] The inherent ring strain can make the C-H bonds adjacent to the nitrogen less susceptible to CYP-mediated oxidation.[14]

For the specific molecule, 3-(Methoxymethyl)azetidin-3-ol , we can anticipate several potential metabolic pathways:

  • Ring Stability: The core azetidine ring is generally expected to be robust and resistant to CYP-mediated ring cleavage.

  • Side Chain Oxidation: The methoxymethyl side chain presents a potential metabolic "soft spot." O-dealkylation by CYP enzymes could cleave the ether bond, yielding a hydroxymethyl group and formaldehyde.

  • Phase II Conjugation: The tertiary alcohol at the 3-position is a prime site for glucuronidation by UGT enzymes. This can represent a significant and rapid clearance pathway, potentially dominating the metabolic profile.

While the azetidine core provides stability, the substituents introduce specific and predictable metabolic liabilities that must be evaluated.

Metabolic Profile of Oxetane Derivatives

The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, frequently employed to enhance metabolic stability.[16][17] This strategy's success is rooted in the oxetane's distinct electronic properties.

  • Resistance to CYP Oxidation: The oxetane ring is generally more resistant to CYP-mediated oxidation compared to analogous alkyl groups.[13] The electron-withdrawing nature of the ring oxygen deactivates adjacent C-H bonds, making them less favorable substrates for CYPs. This makes oxetanes excellent "metabolic blockers."[13]

  • Alternative Clearance via mEH: While resistant to CYPs, oxetanes are not metabolically inert. They are known substrates for microsomal epoxide hydrolase (mEH), which catalyzes a hydrolytic ring-opening to form a 1,3-diol.[12] This provides a non-CYP clearance pathway, which can be advantageous for avoiding the drug-drug interactions commonly associated with CYP inhibition or induction.[13]

  • Context-Dependent Stability: The stability of the oxetane ring is not absolute and can be influenced by its substitution pattern. For instance, 3,3-disubstituted oxetanes are generally considered more stable than other substitution patterns.[17][18]

Head-to-Head Comparison: A Summary of Metabolic Attributes

The choice between incorporating a 3-(methoxymethyl)azetidin-3-ol motif or an oxetane derivative depends entirely on the specific metabolic liability one aims to address in a lead compound.

Feature3-(Methoxymethyl)azetidin-3-olOxetane Derivatives
Primary Resistance Resistant to CYP-mediated N-dealkylation and ring oxidation compared to larger heterocycles.[14][19]Highly resistant to CYP-mediated oxidation at the site of incorporation.[13]
Primary Metabolic Liability O-dealkylation of the methoxymethyl side chain (Phase I); Glucuronidation of the tertiary alcohol (Phase II).[9]Ring-opening hydrolysis mediated by microsomal epoxide hydrolase (mEH).[12]
Key Advantage Provides a rigid, sp³-rich scaffold that can improve physicochemical properties and block metabolism relative to pyrrolidines/piperidines.[14]Acts as an effective metabolic blocker for labile alkyl groups and provides a non-CYP clearance pathway, potentially reducing DDIs.[13]
Potential Drawback Introduces a prominent site for Phase II conjugation, which can lead to rapid clearance.Susceptibility to mEH can still represent a significant clearance pathway; ring can be unstable under harsh acidic conditions.[17]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare metabolic stability, in vitro assays are indispensable tools in early drug discovery.[20] They provide quantitative data to guide structure-activity and structure-property relationships.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability, as liver microsomes are enriched with CYP and FMO enzymes.[21][22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I metabolism.

Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[23]

  • Pre-incubation: Add the microsomal suspension and a solution of the test compound (final concentration typically 1 µM) to the wells of a 96-well plate. Pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T₀).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[24][25]

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) [26]

G cluster_prep Preparation cluster_assay Incubation & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM) preincubate Pre-incubate Compound + Microsomes at 37°C prep_cpd->preincubate prep_mic Prepare Microsome Suspension (0.5 mg/mL) prep_mic->preincubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate preincubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Cold Acetonitrile + IS sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for an in vitro microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters, more closely mimicking the in vivo environment.[25][27]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a whole-cell system.

Materials and Reagents:

  • Cryopreserved primary hepatocytes (human, rat, etc.)

  • Hepatocyte thawing and incubation media (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control compounds (e.g., Diazepam for low turnover, Verapamil for high turnover)

  • Ice-cold acetonitrile with an internal standard

  • Collagen-coated plates (for plated assays), incubator with 5% CO₂, orbital shaker, LC-MS/MS system

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium and determine cell viability and density. Adjust the final cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[26]

  • Incubation: Add the hepatocyte suspension to the wells of a plate. Add the test compound (final concentration typically 1 µM) to initiate the reaction. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator.[26][27]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by transferring an aliquot of the cell suspension to a plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis: Follow steps 5-6 from the Microsomal Stability Assay protocol.

  • Data Calculation:

    • Calculations for t½ and CLint are performed as in the microsomal assay.

    • For CLint, the value is normalized to the number of cells: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number in 10⁶) [26]

Conclusion and Strategic Outlook

Both 3-(Methoxymethyl)azetidin-3-ol and oxetane derivatives are invaluable assets in the medicinal chemist's toolkit for enhancing metabolic stability. The choice is not about inherent superiority but strategic application.

  • Oxetanes are a validated and highly effective solution for blocking CYP-mediated oxidation of alkyl groups, a very common metabolic liability.[13] Their alternative clearance through mEH offers a strategic advantage in avoiding the crowded and highly variable CYP pathways.

  • Azetidines , including functionalized variants like 3-(methoxymethyl)azetidin-3-ol, provide a robust scaffold that can improve stability relative to larger saturated rings.[19] However, the substituents on this specific azetidine introduce their own metabolic liabilities—namely O-dealkylation and glucuronidation—that must be carefully assessed.

Ultimately, the optimal choice is context-dependent. A thorough understanding of the lead compound's metabolic weaknesses, guided by empirical data from the robust in vitro assays detailed here, will enable the rational design of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

G cluster_azetidine 3-(Methoxymethyl)azetidin-3-ol Metabolism cluster_oxetane Oxetane Derivative Metabolism azetidine Parent Compound az_phase1 Phase I: O-dealkylation (CYP Enzymes) azetidine->az_phase1 Side Chain az_phase2 Phase II: Glucuronidation (UGT Enzymes) azetidine->az_phase2 Tertiary Alcohol oxetane Parent Compound ox_meh Hydrolysis (mEH Enzyme) oxetane->ox_meh Ring Opening ox_diol Diol Metabolite ox_meh->ox_diol

Primary metabolic pathways for the two scaffolds.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery. Research Collection, ETH Zurich. Retrieved from [Link]

  • Kier, J., Schwartz, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693–12704. [Link]

  • Kier, J., Schwartz, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Taylor & Francis Online. (2016). Drug metabolism by flavin-containing monooxygenases of human and mouse. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACS Publications. (2014). Flavin Monooxygenase Metabolism: Why Medicinal Chemists Should Matter. Journal of Medicinal Chemistry, 57(22), 9275–9290. [Link]

  • NIH National Center for Biotechnology Information. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Pharmacognosy Reviews, 8(16), 112–120. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • MDPI. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(6), 580. [Link]

  • Frontiers. (2021). Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in Physiology, 12, 629699. [Link]

  • ACS Publications. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 530–552. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12564–12646. [Link]

  • Frontiers. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 110. [Link]

  • Frontiers. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology, 12, 1032331. [Link]

  • YouTube. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. Retrieved from [Link]

  • ACS Publications. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4511–4525. [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • PNAS. (2023). Dual factors required for cytochrome-P450-mediated hydrocarbon ring contraction in bacterial gibberellin phytohormone biosynthesis. Retrieved from [Link]

  • ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • J-Stage. (n.d.). Deciphering Key Interactions of Ligands with CYP3A4-Template system*. Retrieved from [Link]

  • ACS Publications. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(22), 9478–9494. [Link]

  • ScienceDirect. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2007). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry, 46(28), 8233–8244. [Link]

  • MDPI. (2024). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 16(1), 103. [Link]

  • ACS Publications. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology, 27(9), 1481–1495. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.